4-(3-Pyrrolidinyl)benzoic acid methyl ester
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Overview
Description
4-(3-Pyrrolidinyl)benzoic acid methyl ester is an organic compound that features a pyrrolidine ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Pyrrolidinyl)benzoic acid methyl ester can be synthesized through several methods. One common approach involves the reaction of 4-bromomethylbenzoate with pyrrolidine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrrolidine is coupled with a halogenated benzoate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Suzuki-Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyrrolidinyl)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-pyrrolidin-3-ylbenzoic acid.
Reduction: Formation of 4-pyrrolidin-3-ylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(3-Pyrrolidinyl)benzoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Pyrrolidinyl)benzoic acid methyl ester involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The benzoate ester moiety can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with cellular pathways .
Comparison with Similar Compounds
4-(3-Pyrrolidinyl)benzoic acid methyl ester can be compared with other similar compounds such as:
Pyrrolidine-2-one: Known for its biological activities and used in drug development.
Pyrrolidine-2,5-dione: Another biologically active compound with applications in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with significant biological activity.
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring and a benzoate ester makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-pyrrolidin-3-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11/h2-5,11,13H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBSJYGJWVQJIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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